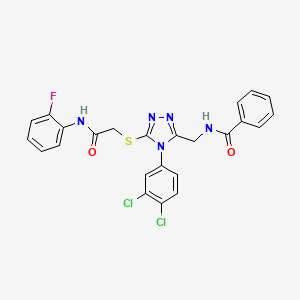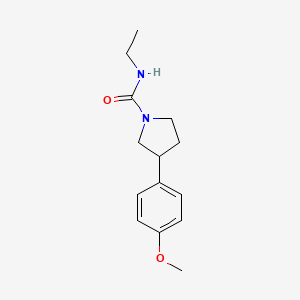
N-ethyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-ethyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide” is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains an ethyl group, a carboxamide group, and a 4-methoxyphenyl group .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various strategies. One approach involves ring construction from different cyclic or acyclic precursors, while another involves the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, as different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “N-ethyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
Pyrrolidine derivatives, including “N-ethyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide”, can undergo various chemical reactions. For instance, they can participate in asymmetric 1,3-dipolar cycloaddition reactions . The cis-configuration of the substituents in positions 3 and 4 of the pyrrolidine ring is often preferred over the trans orientation .Physical And Chemical Properties Analysis
The molecular weight of “N-ethyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide” is 177.2429 . Other physical and chemical properties specific to this compound were not found in the retrieved sources.科学的研究の応用
Synthesis Methodologies
Innovative synthesis methods for related compounds have been explored, with studies demonstrating the Michael reaction of chiral secondary enaminoesters leading to pyrrolidine derivatives through good to excellent diastereoselectivity. These methods allow for the creation of compounds with potential for further pharmacological investigation, such as the synthesis of various pyrrolidine-3-carboxylates (Revial et al., 2000). Microwave-assisted synthesis techniques have also been applied, providing efficient paths to carboxamides from starting compounds like ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate, showcasing the versatility and efficiency of modern synthetic approaches (M. Milosevic et al., 2015).
Pharmacological Activity
Research into the pharmacological potential of pyrrolidine derivatives includes the synthesis of novel 1H-1-pyrrolylcarboxamides with potential pharmacological interest. These compounds have been synthesized via acyl chlorides and tested for various activities, indicating the broad interest in pyrrolidine derivatives for potential therapeutic applications (A. Bijev et al., 2003). Another study focused on pyrrolo[3,2-b]pyridine-3-carboxamide derivatives linked with 2-methoxypyridine, showing significant antitubercular and antibacterial activities, suggesting the potential of such compounds in addressing infectious diseases (S. Bodige et al., 2019).
Structural Analysis and Applications
X-ray powder diffraction and crystal structure analysis play crucial roles in understanding the molecular conformation and potential applications of compounds. For example, the structure and conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide have been studied, revealing insights into its potential as an antineoplastic agent (Surajit Banerjee et al., 2002). These structural studies are essential for designing compounds with desired biological activities and physicochemical properties.
将来の方向性
Pyrrolidine derivatives, including “N-ethyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide”, hold promise in the field of drug discovery due to their versatile scaffold. They can be designed and developed into novel biologically active compounds and drug candidates . Future research could focus on exploring the biological activities of these compounds and optimizing their properties for therapeutic applications .
特性
IUPAC Name |
N-ethyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-3-15-14(17)16-9-8-12(10-16)11-4-6-13(18-2)7-5-11/h4-7,12H,3,8-10H2,1-2H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJMJPJFFJEVIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(C1)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

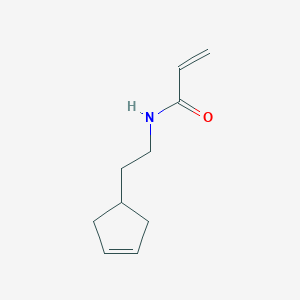
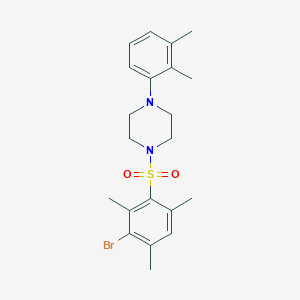
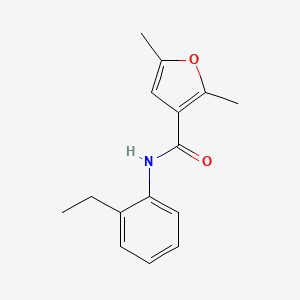
![N-(2,4-difluorophenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2384369.png)
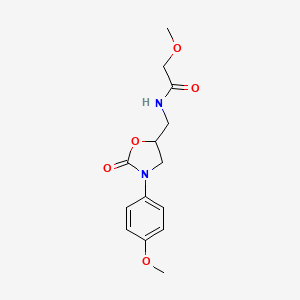
![N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide;hydrochloride](/img/structure/B2384373.png)
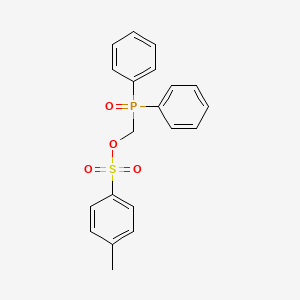
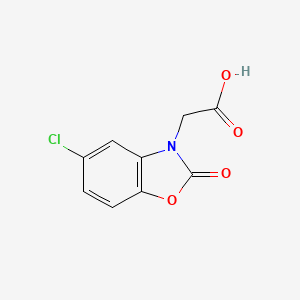
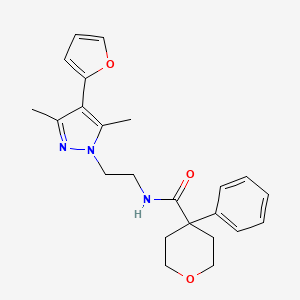
![3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-[(2-methylphenyl)methyl]urea](/img/structure/B2384379.png)

acetic acid](/img/structure/B2384381.png)
![8-{4-[(6-Chloro-2-fluorophenyl)methyl]piperazinyl}-3-methyl-7-[(4-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2384385.png)
